molecular formula C12H16O2 B1428525 Methyl 2,4-diethylbenzoate CAS No. 1147858-85-2

Methyl 2,4-diethylbenzoate

Cat. No. B1428525
CAS RN: 1147858-85-2
M. Wt: 192.25 g/mol
InChI Key: DWBNOJJRJJVENF-UHFFFAOYSA-N
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Description

“Methyl 2,4-diethylbenzoate” is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-diethylbenzoate” can be analyzed using various computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These methods can provide insights into the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges .

Scientific Research Applications

1. Chemical and Physical Properties

Studies have detailed the chemical and physical properties of parabens, including their antimicrobial efficacy, which is utilized in cosmetics, pharmaceuticals, and food preservatives. For example, a study demonstrated the single crystal structure and theoretical analysis of methyl 4-hydroxybenzoate, offering insights into its extensive intermolecular hydrogen bonding and potential pharmaceutical activity based on its molecular determinants (Sharfalddin et al., 2020).

2. Environmental Impact and Degradation

Research on the environmental impact and degradation of parabens highlights their presence and behavior in aquatic environments, including their biodegradability and the effects of UV light on their photodegradation. Such studies are crucial for understanding the environmental fate of chemical compounds (Haman et al., 2015).

3. Biological Effects and Toxicity

Investigations into the biological effects and toxicity of parabens, including their potential endocrine-disrupting activity and impact on human health, have been conducted. This research is vital for assessing the safety of chemical compounds used in consumer products (Soni et al., 2002).

4. Analytical Detection Methods

Development of sensitive analytical methods for detecting parabens in various matrices, such as human milk and food products, is essential for monitoring exposure and ensuring regulatory compliance. These methods often employ advanced techniques like HPLC-MS/MS (Ye et al., 2008).

properties

IUPAC Name

methyl 2,4-diethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9-6-7-11(12(13)14-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNOJJRJJVENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-diethylbenzoate

Synthesis routes and methods I

Procedure details

To a mixture of Fe(acac)3 (0.34 g, 0.96 mmol), methyl 2,4-dichlorobenzoate (4.0 g, 19.6 mmol), and N-methyl-2-pyrrolidinone (8 mL) in THF (100 mL) at −20° C. under nitrogen was added a tetrahydrofuran (THF) solution (1.0 M) of ethylmagnesium bromide (40.0 mL, 40.0 mmol) over a period of −5 min. The resulting mixture was stirred while gradually warming to ambient temperature. Stirring was continued for an additional 17 h. The reaction mixture was partitioned between water and dichloromethane. The organic layer was separated, washed with brine, dried (MgSO4), and pumped to dryness under reduced pressure. The brown residue was purified by column chromatography (SiO2, 20% EtOAc/heptane) to give 1.2 g of the desired product as a clear oil (yield of 32%), along with 1.1 g of methyl 4-ethylbenzoate. 1H NMR (300 MHz, DMSO-d6) δ 1.15 (t, 3H), 1.20 (t, 3H), 2.66 (q, 2H), 2.92 (q, 2H), 3.82 (s, 3H), 7.15 (d, 1H), 7.23 (s, 1H), 7.76 (d, 1H).
[Compound]
Name
Fe(acac)3
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Synthesis routes and methods II

Procedure details

To stirred mixture of ZnBr2 (40.0 g, 176 mmol, 5.44 equiv, 99%) in THF (100 mL) under nitrogen at 0° C. was added dropwise EtMgBr (60 mL, 3 M in THF). After 0.5 h at 0° C., the temperature was lowered to −78° C. and PdCl2(dppf) (3.72 g, 5.03 mmol, 0.16 equiv, 99%) was added followed by the dropwise addition of a solution of methyl 2,4-dibromobenzoate (compound 204.1, 10.0 g, 32.3 mmol, 1.00 equiv, 95%) in THF (200 mL). The reaction was stirred overnight at room temperature, then carefully quenched with water followed by HCl (aq., 1 M). The resulting mixture was extracted with 3×500 mL of ethyl acetate, and the combined organic layers were washed with 3×50 mL of brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:60) as eluent to furnish 6.30 g (96%) of methyl 2,4-diethylbenzoate as a colorless oil
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
catalyst
Reaction Step Three
Quantity
3.72 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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